(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile is an organic compound featuring a cyclopentyl group attached to a hydroxy-propanenitrile moiety. It is categorized as a nitrile due to the presence of the cyano group (-C≡N) and is characterized by its chiral center at the third carbon, which is crucial for its biological activity and potential applications in medicinal chemistry. The compound is identified by its Chemical Abstracts Service number 1699727-68-8 and is primarily utilized in organic synthesis and pharmaceutical research.
This compound can be sourced through various synthetic routes, typically involving asymmetric synthesis techniques that ensure high optical purity. It falls under the category of nitriles, which are known for their utility in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals.
The synthesis of (3S)-3-cyclopentyl-3-hydroxy-propanenitrile can be accomplished through several methods, including:
The preparation methods are designed to optimize yield and purity while minimizing by-products. The use of inexpensive raw materials makes these methods suitable for both laboratory-scale and industrial applications.
The compound has a specific stereochemistry due to its chiral center, which influences its reactivity and interaction with biological systems. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) can provide insights into its structural characteristics, with typical shifts observed in the range of 1.90 to 4.30 ppm for various protons in the molecule .
(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile participates in several key chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions, leading to diverse products that can be tailored for specific applications in organic synthesis.
The mechanism of action for (3S)-3-cyclopentyl-3-hydroxy-propanenitrile involves interactions mediated by its functional groups. The hydroxy group facilitates hydrogen bonding with biological molecules, enhancing solubility and reactivity. Meanwhile, the nitrile group can participate in nucleophilic addition reactions, making it a versatile building block in synthetic chemistry.
Relevant spectral data such as Infrared (IR) spectroscopy can confirm functional groups present, while Mass Spectrometry (MS) helps elucidate molecular weight and fragmentation patterns.
(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile has several significant applications:
(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile represents a structurally sophisticated chiral building block that occupies a pivotal position in the synthesis of complex pharmaceutical agents. Characterized by its cyclopentyl moiety and β-hydroxy nitrile functionality, this compound exemplifies the critical intersection of stereochemical precision and synthetic utility. Its emergence reflects broader trends in asymmetric synthesis, where control over three-dimensional molecular architecture directly translates to enhanced biological activity and metabolic stability in drug candidates. The molecule's compact yet conformationally defined structure enables access to sterically constrained pharmacophores, making it indispensable for medicinal chemists pursuing next-generation therapeutics targeting kinases, GPCRs, and other biologically relevant proteins. Its synthetic versatility—serving as precursor to amines, carboxylic acids, and heterocyclic systems—further solidifies its role as a multifaceted intermediate in contemporary drug development pipelines.
Systematic naming of this compound begins with the parent chain propanenitrile, indicating a three-carbon nitrile. The 3-cyclopentyl substituent denotes a cyclopentane ring attached at the third carbon, while 3-hydroxy specifies a hydroxyl group at the same carbon, creating a stereogenic center. The (3S) descriptor absolutely defines the spatial arrangement of substituents around this chiral carbon, with priority assignment following Cahn-Ingold-Prelog rules: oxygen > C(cyclopentyl) > C(nitrile) > H. This stereochemical designation is not merely notational but fundamentally determines the molecule's interaction with biological targets and chiral catalysts [3].
The 3S configuration induces distinct conformational preferences in the molecule. The cyclopentyl group adopts envelope or twist conformations, influencing the spatial orientation of the hydroxy and nitrile groups. This three-dimensional arrangement critically impacts hydrogen-bonding capacity and dipole alignment, factors that govern molecular recognition phenomena. In pharmaceutical contexts, the S-enantiomer demonstrates profoundly different biological activity compared to its R-counterpart, exemplified by its role in synthesizing the Janus kinase inhibitor ruxolitinib where stereochemistry directly influences target binding affinity and therapeutic efficacy . The specific optical rotation and chiral HPLC retention times serve as critical quality indicators, ensuring enantiopurity ≥97.5% for pharmaceutical applications [3] [5].
Table 1: Physicochemical Characterization of (3S)-3-Cyclopentyl-3-hydroxy-propanenitrile
Property | Specification | Analytical Method |
---|---|---|
Systematic Name | (3S)-3-Cyclopentyl-3-hydroxypropanenitrile | IUPAC Nomenclature |
CAS Registry Number | 1699727-68-8 | - |
Molecular Formula | C₈H₁₃NO | Elemental Analysis |
Molecular Weight | 139.19 g/mol | MS (ESI) |
Chiral Purity | ≥97.5% ee | Chiral HPLC |
Storage Conditions | Sealed, 2-8°C | - |
SMILES Notation | N#CCC@@HO | - |
The synthetic evolution of this chiral nitrile mirrors transformative advances in asymmetric catalysis. Early routes relied on chiral pool strategies using naturally occurring terpenes or amino acids, but suffered from limited flexibility and substrate scope. The advent of transition-metal catalysis revolutionized production, particularly through enantioselective hydrogenation of precursor enamides using chiral rhodium or ruthenium complexes. This approach delivered exceptional enantioselectivity (>95% ee) but required precious metal catalysts and high-pressure equipment .
A significant breakthrough emerged with organocatalytic asymmetric cyanation. Chiral Lewis base catalysts (e.g., cinchona alkaloids or bis-cinchona derivatives) effectively mediated the enantioselective addition of cyanide to 3-cyclopentylpropanal, constructing the chiral center with concurrent nitrile installation. This metal-free approach aligned with green chemistry principles but faced scalability challenges. The most technologically advanced methods now employ engineered ketoreductases for biocatalytic reduction of 3-cyclopentyl-3-oxopropanenitrile. This sustainable approach achieves exceptional stereocontrol (98-99% ee) under mild aqueous conditions, representing a paradigm shift in industrial production [3] [7].
The compound's synthetic utility is exemplified in the multistep synthesis of ruxolitinib phosphate—an FDA-approved JAK1/JAK2 inhibitor. As the key chiral intermediate, (3S)-3-cyclopentyl-3-hydroxypropanenitrile undergoes stereospecific transformation to introduce the pyrazolopyrimidine pharmacophore while preserving the critical S-configuration. The molecule's nitrile functionality serves as a masked carboxyl group, convertible to carboxylic acids, amidines, or tetrazoles, while the hydroxyl enables etherification or esterification, or acts as a leaving group upon activation. This versatility underpins routes to diverse cyclopentyl-containing APIs, including β-amino esters via [3+2] cycloadditions with metalloenolcarbenes [6].
Table 2: Evolution of Synthetic Approaches to (3S)-3-Cyclopentyl-3-hydroxy-propanenitrile
Synthetic Era | Methodology | Key Advantages | Limitations |
---|---|---|---|
Chiral Pool Derivation | Resolution of racemates | Accessible reagents | Low yield, maximum 50% theoretical |
Transition Metal Catalysis | Asymmetric hydrogenation | High ee (up to 95%) | Requires precious metals (Rh, Ru) |
Organocatalysis | Asymmetric cyanation | Metal-free, good functional group tolerance | Catalyst loading (5-20 mol%) |
Biocatalysis | Ketoreductase-mediated reduction | >98% ee, aqueous conditions, high atom economy | Enzyme engineering required |
(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile stands at the forefront of sustainable pharmaceutical manufacturing, embodying key green chemistry principles. Its synthesis increasingly utilizes renewable feedstocks, particularly lignin-derived benzoic acid derivatives (LBADs) obtained from biomass side streams. These bio-aromatics serve as precursors to cyclopentanone derivatives through innovative ring-rearrangement strategies, displacing petrochemical starting materials and reducing carbon footprint [4].
Modern process optimizations focus extensively on solvent sustainability. Traditional syntheses employed dichloromethane (DCM) or dimethylformamide (DMF)—solvents with significant environmental and safety concerns. Contemporary manufacturing protocols detailed in patents specify green solvent alternatives:
The adoption of continuous flow technology dramatically enhances the compound's synthetic sustainability. Microreactor systems enable precise control over exothermic nitrile formation and asymmetric reduction steps, improving energy efficiency by >40% compared to batch processes while minimizing solvent consumption. Flow chemistry also facilitates in-line purification via supported scavengers, eliminating separate workup steps and reducing aqueous waste [7].
The compound exemplifies waste-minimization strategies through atom-economic transformations. Its nitrile group participates in hydrolysis to carboxylic acids with 100% atom incorporation, avoiding protecting group strategies required for preformed acids. The hydroxyl group enables stereospecific displacements without racemization, as demonstrated in ruxolitinib synthesis where Mitsunobu reaction introduces the heteroaryl moiety while cleanly inverting stereochemistry. Such precision chemistry reduces byproduct formation and simplifies purification, contributing to process mass intensity (PMI) reductions of 30-50% in commercial API routes [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: